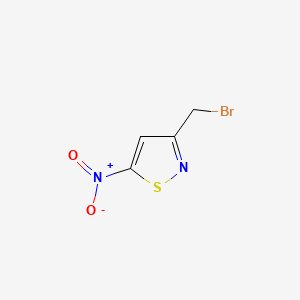

3-(Bromomethyl)-5-nitro-1,2-thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3BrN2O2S |

|---|---|

Molecular Weight |

223.05 g/mol |

IUPAC Name |

3-(bromomethyl)-5-nitro-1,2-thiazole |

InChI |

InChI=1S/C4H3BrN2O2S/c5-2-3-1-4(7(8)9)10-6-3/h1H,2H2 |

InChI Key |

DAVRQNGRPDHDEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SN=C1CBr)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 3 Bromomethyl 5 Nitro 1,2 Thiazole

Reactions of the Bromomethyl Moiety

The primary locus of reactivity in 3-(bromomethyl)-5-nitro-1,2-thiazole is the bromomethyl side chain. This group readily participates in both substitution and, to a lesser extent, elimination reactions, providing a versatile handle for the synthesis of a wide array of functionalized 5-nitro-1,2-thiazole derivatives.

Nucleophilic substitution is the most characteristic reaction of this compound. The reaction proceeds readily with a diverse range of nucleophiles, displacing the bromide ion to form a new covalent bond with the methylene (B1212753) carbon. These reactions typically follow an SN2 mechanism, favored by the primary nature of the carbon center.

Nitrogen nucleophiles, such as primary and secondary amines, readily react with this compound to yield the corresponding aminomethyl derivatives. These reactions are typically carried out in a polar aprotic solvent, often in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. The resulting 3-(aminomethyl)-5-nitro-1,2-thiazoles are important intermediates for the synthesis of more complex molecules.

Similarly, the azide (B81097) ion (N₃⁻), a potent nucleophile, can displace the bromide to form 3-(azidomethyl)-5-nitro-1,2-thiazole. This azide derivative can be further transformed, for example, via reduction to the primary amine or through cycloaddition reactions.

Table 1: Representative Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent Example | Product Structure | General Conditions |

|---|---|---|---|

| Primary Amine | R-NH₂ | 3-((R-amino)methyl)-5-nitro-1,2-thiazole | Polar aprotic solvent (e.g., DMF, Acetonitrile), Base (e.g., K₂CO₃, Et₃N) |

| Secondary Amine | R₂NH | 3-((R₂-amino)methyl)-5-nitro-1,2-thiazole | Polar aprotic solvent (e.g., DMF, Acetonitrile), Base (e.g., K₂CO₃, Et₃N) |

Sulfur nucleophiles are highly effective in reacting with this compound due to the high polarizability and nucleophilicity of sulfur. Thiols (R-SH), in the presence of a base to form the more nucleophilic thiolate anion (R-S⁻), readily displace the bromide to form 3-((alkylthio)methyl)- or 3-((arylthio)methyl)-5-nitro-1,2-thiazoles.

Thioethers (R₂S) can also act as nucleophiles, attacking the bromomethyl carbon to form sulfonium (B1226848) salts. These salts can be useful as intermediates in further synthetic transformations. The reactivity of bromomethyl-substituted heterocycles with sulfur nucleophiles is a well-established method for forming C-S bonds. nih.gov

Table 2: Representative Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Reagent Example | Product Structure | General Conditions |

|---|---|---|---|

| Thiol | R-SH | 3-((R-thio)methyl)-5-nitro-1,2-thiazole | Base (e.g., NaH, K₂CO₃), Polar aprotic solvent (e.g., THF, DMF) |

Oxygen-based nucleophiles, such as alkoxides and carboxylates, can react with this compound to form ethers and esters, respectively. To achieve efficient reaction with alcohols, a strong base (like sodium hydride) is typically required to deprotonate the alcohol, generating the more potent alkoxide nucleophile. Carboxylate salts, readily prepared from carboxylic acids and a base, react smoothly in polar aprotic solvents to afford the corresponding ester derivatives.

Table 3: Representative Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent Example | Product Structure | General Conditions |

|---|---|---|---|

| Alkoxide | R-OH + Base | 3-(Alkoxymethyl)-5-nitro-1,2-thiazole | Strong base (e.g., NaH), Anhydrous solvent (e.g., THF, DMF) |

The formation of new carbon-carbon bonds can be achieved using carbon-based nucleophiles. The cyanide ion (CN⁻) is an effective nucleophile that reacts with this compound to produce 2-(5-nitro-1,2-thiazol-3-yl)acetonitrile. This nitrile product is a versatile intermediate, as the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Enolates, generated from ketones or esters by treatment with a strong base, can also be alkylated by this compound. This reaction provides a direct route for attaching the 5-nitro-1,2-thiazole moiety to a carbon framework, leading to more complex molecular structures.

Table 4: Representative Reactions with Carbon-Based Nucleophiles

| Nucleophile | Reagent Example | Product Structure | General Conditions |

|---|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | 2-(5-Nitro-1,2-thiazol-3-yl)acetonitrile | Polar aprotic solvent (e.g., DMSO, DMF) |

While nucleophilic substitution is the predominant reaction pathway, elimination reactions can potentially occur under specific conditions. Treatment of this compound with a strong, sterically hindered base could, in principle, promote an E2 elimination of HBr. This would result in the formation of 3-methylene-5-nitro-3H-1,2-thiazole, a reactive species containing an exocyclic double bond. However, due to the high reactivity of the primary bromide towards substitution, forcing the reaction towards elimination would likely require carefully selected, non-nucleophilic bulky bases and specific reaction conditions. Competition with the SN2 pathway is a significant consideration for this transformation.

Radical Reactions Involving the Bromomethyl Group

The bromomethyl group (-CH₂Br) at the C3 position of the 1,2-thiazole ring is a primary site for radical-mediated reactions. The carbon-bromine bond is relatively weak and can undergo homolytic cleavage upon initiation by UV light or chemical radical initiators like azobisisobutyronitrile (AIBN) to generate a stabilized heterocyclic radical.

This radical intermediate can participate in a variety of synthetic transformations. One common application is in radical cyclization reactions, where the radical center attacks another unsaturated part of the molecule or a separate reactant to form new ring structures. For instance, in reactions analogous to those seen with other o-bromophenyl substituted heterocycles, such radical species can be trapped intramolecularly to construct fused polycyclic systems. beilstein-journals.orgresearchgate.net

Furthermore, the bromine atom can be substituted via free-radical pathways. These reactions are typically chain reactions involving initiation, propagation, and termination steps. ucr.eduyoutube.com The propagation step would involve the newly formed 3-(methyl-radical)-5-nitro-1,2-thiazole abstracting an atom from another molecule to form a new bond at the methylene carbon, propagating the radical chain. The reactivity in these processes is significantly influenced by the strong electron-withdrawing nature of the 5-nitro group, which can stabilize radical intermediates.

| Reaction Type | Initiator | Potential Product Type | Notes |

| Radical Substitution | AIBN / UV Light | C-C or C-Heteroatom bond formation at the methyl group | The bromine is replaced by another functional group. |

| Radical Cyclization | (TMS)₃SiH / AIBN | Fused heterocyclic systems | Requires an appropriate unsaturated tether on the starting material. beilstein-journals.org |

| Atom Transfer Radical Polymerization (ATRP) | Transition Metal Catalyst | Polymers with thiazole (B1198619) side-chains | The bromomethyl group can act as an initiator for controlled radical polymerization. |

Transformations of the Nitro Group

The nitro group at the C5 position is a versatile functional handle that can be converted into several other nitrogen-containing functionalities, significantly broadening the synthetic utility of the parent molecule.

Reduction to Amino, Hydroxylamino, or Azoxy Derivatives

The reduction of the aromatic nitro group is one of its most fundamental and widely used transformations. Depending on the reagents and reaction conditions, the nitro group on the 5-nitro-1,2-thiazole core can be selectively reduced to an amino (-NH₂), hydroxylamino (-NHOH), or an azoxy (-N=N⁺(O⁻)-) group. wikipedia.org

Reduction to Amino Derivatives: Complete reduction of the nitro group to a primary amine (5-amino-3-(bromomethyl)-1,2-thiazole) is a common objective. This transformation can be achieved using a variety of reducing systems. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel is highly effective. commonorganicchemistry.com Chemical reduction methods using metals in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂) in hydrochloric acid, are also widely employed and offer good chemoselectivity, often leaving other functional groups intact. wikipedia.orgias.ac.inresearchgate.net

Formation of Hydroxylamino and Azoxy Derivatives: Partial reduction of the nitro group can yield hydroxylamino derivatives. This often requires milder or more controlled reaction conditions. Reagents such as zinc dust in aqueous ammonium (B1175870) chloride can be used for this purpose. wikipedia.org Further controlled oxidation of the hydroxylamine (B1172632) or partial reduction of the nitro compound can lead to the formation of dimeric azoxy compounds, where two thiazole rings are linked by an N=N(O) bridge. The formation of azoxy derivatives can also occur when reducing aromatic nitro compounds with certain metal hydrides. wikipedia.org

| Product | Reagent(s) | General Conditions | Reference |

| Amino (-NH₂) | H₂/Pd-C, Raney Ni | Catalytic Hydrogenation | commonorganicchemistry.com |

| Amino (-NH₂) | Fe/HCl or SnCl₂/HCl | Acidic metal reduction | wikipedia.org |

| Hydroxylamino (-NHOH) | Zn/NH₄Cl | Mild metal reduction in neutral solution | wikipedia.org |

| Azoxy (-N=N(O)-) | NaAsO₂ or Glucose/NaOH | Partial reduction/dimerization | wikipedia.org |

Condensation Reactions of Reduced Nitro Species

Once the nitro group is reduced to a primary amine (5-amino-1,2-thiazole derivative), this new functionality opens up a vast area of condensation chemistry. The amino group is nucleophilic and can react with a wide range of electrophiles to form new C-N bonds, enabling the construction of more complex molecules.

Common condensation reactions for aminothiazoles include:

Schiff Base Formation: Reaction with aldehydes and ketones to form imines (Schiff bases). These reactions are typically catalyzed by acid. nih.gov

Amide Formation: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDCI) to yield amides. This is a robust method for attaching various side chains. nih.govnih.gov

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to produce substituted ureas and thioureas, respectively. nih.gov

Heterocycle Synthesis: The amino group can act as a key nucleophile in cyclocondensation reactions to build new heterocyclic rings fused to or substituted on the thiazole core. For example, reaction with β-ketoesters can lead to the formation of pyrimidine (B1678525) rings.

These reactions are fundamental in medicinal chemistry for creating libraries of analogues for structure-activity relationship (SAR) studies. nih.govmdpi.com

Exploration of Other Nitro Group Reactivities (e.g., Henry Reaction, if applicable)

The Henry (or nitroaldol) reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone). wikipedia.orgorganic-chemistry.org A critical requirement for the nitro component is the presence of an acidic α-hydrogen on the carbon atom attached to the nitro group. wikipedia.org

In the case of this compound, the nitro group is attached directly to the aromatic thiazole ring (C5). Since there is no α-carbon with a hydrogen atom, this molecule cannot participate as the nitroalkane component in a standard Henry reaction. wikipedia.orgnih.gov

Reactivity of the 1,2-Thiazole Ring System

The 1,2-thiazole ring is an aromatic heterocycle. Its reactivity is influenced by the presence of two different heteroatoms, nitrogen and sulfur, and the substituents attached to the ring. pharmaguideline.comwikipedia.org

Electrophilic Aromatic Substitution on the Thiazole Nucleus

In an unsubstituted thiazole ring, electrophilic aromatic substitution (EAS) preferentially occurs at the C5 position. numberanalytics.comwikipedia.orgresearchgate.net This regioselectivity is due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) formed during the attack at C5. The C2 position is electron-deficient due to the adjacent electronegative nitrogen, and the C4 position is less activated than C5. pharmaguideline.comchemicalbook.com

However, in this compound, the landscape for electrophilic substitution is drastically altered. The molecule is substituted at both the C3 and C5 positions, leaving only the C4 position available for substitution. More importantly, the C5 position bears a nitro group, which is a very strong deactivating group for EAS. It withdraws electron density from the ring, making it much less nucleophilic and therefore less reactive towards electrophiles. ias.ac.inias.ac.in

The combined deactivating effect of the C5-nitro group and the inherent reactivity profile of the thiazole ring means that electrophilic aromatic substitution at the C4 position is expected to be extremely difficult and would require harsh reaction conditions, if it proceeds at all. Any potential electrophilic attack would be strongly disfavored compared to an unsubstituted thiazole.

Nucleophilic Aromatic Substitution on Activated Thiazole Ring

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing aromatic systems, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.orgnih.gov In the case of this compound, the nitro group at the C5 position profoundly activates the thiazole ring towards nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance delocalization onto the nitro group. nih.govrsc.org

The thiazole ring has positions susceptible to nucleophilic attack, and the presence of the nitro group makes the C4 position the most electrophilic and, therefore, the primary site for substitution. rsc.org The reaction proceeds via an addition-elimination mechanism where a nucleophile adds to the electron-deficient ring, forming a resonance-stabilized anionic intermediate, followed by the departure of a leaving group. libretexts.org While the parent compound lacks a conventional leaving group like a halide on the ring, SNAr reactions can still occur, displacing a hydride ion (H⁻), especially with potent nucleophiles or under oxidative conditions.

Various nucleophiles can be employed in these reactions, leading to a diverse array of substituted thiazole derivatives. The reaction conditions typically involve a polar aprotic solvent to facilitate the reaction between the charged nucleophile and the aromatic substrate.

| Nucleophile | Reagent Example | Potential Product at C4 | Product Class |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 4-Methoxy-3-(bromomethyl)-5-nitro-1,2-thiazole | Alkoxythiazole |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-3-(bromomethyl)-5-nitro-1,2-thiazole | Aryl Thioether |

| Amine | Piperidine | 4-(Piperidin-1-yl)-3-(bromomethyl)-5-nitro-1,2-thiazole | Aminothiazole |

| Cyanide | Potassium Cyanide (KCN) | 4-Cyano-3-(bromomethyl)-5-nitro-1,2-thiazole | Cyanothiazole |

Cycloaddition Reactions Involving the Thiazole Ring

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. organic-chemistry.org The aromaticity of the thiazole ring generally makes it a reluctant participant in such reactions. However, the electronic perturbation caused by the 5-nitro substituent can enhance its reactivity in certain cycloadditions by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to reaction with electron-rich partners.

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.org Aromatic heterocycles like thiazole are generally poor dienes due to the energetic cost of disrupting their aromaticity.

However, the C4=C5 double bond of the thiazole ring, rendered electron-deficient by the adjacent nitro group, could potentially act as a dienophile in a polar or inverse-electron-demand Diels-Alder reaction. benthamdirect.comsciforum.netconicet.gov.ar In this scenario, this compound would react with an electron-rich diene. The reaction would likely require thermal conditions to overcome the aromatic stabilization energy. The initial cycloadduct would be a bicyclic system that could potentially undergo further transformations, such as aromatization through the elimination of a small molecule. benthamdirect.com Studies on other nitro-substituted heterocycles have shown they can act as dienophiles, suggesting this pathway is plausible. sciforum.netjst.go.jpnih.gov

| Diene | Diene Example | Expected Cycloadduct Type | Potential Final Product (after rearomatization) |

|---|---|---|---|

| Electron-rich diene | Danishefsky's diene | Bicyclic Thiazole Derivative | Substituted Benzothiazole |

| Simple conjugated diene | 2,3-Dimethyl-1,3-butadiene | Bicyclic Thiazole Derivative | Substituted Benzothiazole |

Conversely, for the thiazole to act as a diene, the aromaticity must be disrupted. While less common, some functionalized thiazoles have been shown to participate as dienes, particularly when an exocyclic double bond is present, as seen in 4-alkenylthiazoles. nih.gov This is not directly applicable to the parent compound but highlights a potential functionalization strategy.

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. wikipedia.orgorganic-chemistry.org This reaction is a highly efficient method for constructing heterocyclic systems. numberanalytics.com The electron-deficient C4=C5 double bond of this compound makes it a suitable candidate to act as a dipolarophile. acs.org

It can react with a variety of 1,3-dipoles, such as nitrones, azides, and nitrile oxides. chesci.comrsc.org The reaction is expected to be regioselective, governed by the electronic and steric properties of both the dipole and the dipolarophile. The resulting products would be novel fused heterocyclic systems, where a five-membered ring is annulated to the thiazole core. Such reactions provide a powerful route to complex, polycyclic heteroaromatic structures. researchgate.netresearchgate.netnih.gov

| 1,3-Dipole Type | 1,3-Dipole Example | Resulting Fused Ring | Product Class |

|---|---|---|---|

| Nitrile Oxide | Benzonitrile oxide | Isoxazoline | Thiazolo[4,5-d]isoxazole derivative |

| Azide | Phenyl azide | Triazoline | Thiazolo[4,5-d]triazole derivative |

| Nitrones | C-Phenyl-N-methylnitrone | Isoxazolidine | Pyrrolo[1,2-c]thiazole derivative |

| Azomethine Ylide | Generated in situ | Pyrrolidine | Dihydropyrrolo[3,4-d]thiazole derivative |

Metal-Catalyzed Cross-Coupling Reactions on Thiazole

Metal-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation in modern organic synthesis. numberanalytics.com While the title compound, this compound, possesses a reactive C(sp³)-Br bond in the bromomethyl group, it lacks a halide on the aromatic thiazole ring itself, which is the typical requirement for reactions like Suzuki-Miyaura and Stille couplings on an aromatic core. Therefore, the following sections discuss the application of these powerful reactions to halo-thiazole derivatives, which represents a key strategy for the functionalization of the thiazole nucleus.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. wikipedia.orgnih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. rsc.org For the thiazole series, a bromo- or iodo-substituted thiazole would be a suitable electrophilic partner. cdnsciencepub.comacs.orgresearchgate.net

The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the halo-thiazole, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A base is required to facilitate the transmetalation step. This methodology allows for the introduction of various aryl, heteroaryl, or vinyl groups onto the thiazole ring. researchgate.netrsc.org

| Boronic Acid (Ar-B(OH)₂) | Catalyst/Ligand | Base | Potential Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Phenyl-3-(bromomethyl)-5-nitro-1,2-thiazole |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-(4-Methoxyphenyl)-3-(bromomethyl)-5-nitro-1,2-thiazole |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 4-(Thiophen-2-yl)-3-(bromomethyl)-5-nitro-1,2-thiazole |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | 4-Vinyl-3-(bromomethyl)-5-nitro-1,2-thiazole |

The Stille coupling involves the reaction of an organic halide or triflate with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Like the Suzuki reaction, it is a versatile tool for C-C bond formation. nrochemistry.com Organostannanes are stable to air and moisture, though their toxicity is a notable drawback. libretexts.org The reaction has been successfully applied to the functionalization of various heterocycles, including thiazoles. researchgate.net

The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. uwindsor.ca A key advantage of the Stille reaction is that it does not typically require a base. This method allows for the coupling of halo-thiazoles with a wide range of organostannanes, including aryl, vinyl, and alkynyl derivatives, to create complex molecular architectures. libretexts.org

| Organostannane (Ar-SnBu₃) | Catalyst/Ligand | Additive | Potential Product |

|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl | 4-Phenyl-3-(bromomethyl)-5-nitro-1,2-thiazole |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | 4-Vinyl-3-(bromomethyl)-5-nitro-1,2-thiazole |

| Tributyl(2-furyl)stannane | Pd(OAc)₂ / P(o-tol)₃ | - | 4-(Furan-2-yl)-3-(bromomethyl)-5-nitro-1,2-thiazole |

| Tributyl(phenylethynyl)stannane | Pd(PPh₃)₄ | CuI | 4-(Phenylethynyl)-3-(bromomethyl)-5-nitro-1,2-thiazole |

C-H Activation and Direct Arylation

Direct C-H activation is a powerful strategy for forming carbon-carbon bonds, allowing for the arylation of heteroaromatic rings without the need for pre-functionalization, such as halogenation or organometallic reagent formation. For the thiazole scaffold, palladium-catalyzed direct arylation is a well-established methodology. Research has shown that the regioselectivity of C-H arylation on the thiazole ring is highly dependent on the reaction conditions, including the choice of catalyst, ligand, and base. Typically, the C5 and C2 positions are the most reactive sites for this transformation. nih.govresearchgate.netresearchgate.net

In the case of this compound, the only available C-H bond on the thiazole ring is at the C4 position. The electronic properties of this C4-H bond are significantly influenced by the adjacent substituents. The strong electron-withdrawing nature of the 5-nitro group is expected to increase the acidity of the C4-H bond, potentially facilitating its activation. However, the steric hindrance from the adjacent 3-(bromomethyl) group could also play a role in its accessibility.

A comprehensive review of the scientific literature reveals a lack of specific studies on the C-H activation and direct arylation of the C4 position of this compound. While palladium-catalyzed methods have been successfully applied to functionalize various positions on the thiazole core, researchgate.netnih.gov including sequential arylations to produce fully substituted scaffolds, nih.gov specific experimental data, reaction conditions, and yields for this particular substrate are not documented.

Table 1: General Conditions for Palladium-Catalyzed Direct C-H Arylation of Thiazoles (Note: This table represents general findings for the thiazole ring system and is provided for context, as specific data for this compound is not available).

| Catalyst | Ligand | Base | Solvent | Position Arylated |

| Pd(OAc)₂ | PPh₃ | NaOtBu | Toluene | C2 nih.gov |

| Pd(OAc)₂ | Bathophenanthroline | K₃PO₄ | Dioxane | C5 nih.gov |

| Pd(OAc)₂ | None | K₂CO₃ / Benzoic Acid | Anisole | C5 nih.gov |

| Pd-NHC Complex | N-Heterocyclic Carbene | K₂CO₃ | Dioxane | C5 researchgate.net |

Further research would be necessary to determine the feasibility and optimal conditions for the direct arylation of the C4 position of this compound and to understand how the interplay of electronic and steric effects governs its reactivity in such transformations.

Annulation and Rearrangement Reactions

Annulation reactions are processes in which a new ring is fused onto a starting molecule. The structure of this compound offers two key functionalities that could potentially participate in such reactions: the reactive bromomethyl group and the nitro group.

The bromomethyl group is a versatile electrophilic handle that can react with a wide range of nucleophiles. It could foreseeably be employed in annulation strategies to construct fused heterocyclic systems. For example, reaction with binucleophilic reagents could lead to the formation of new five- or six-membered rings fused to the 1,2-thiazole core at the C3 and C4 positions.

The nitro group, while primarily an electron-withdrawing substituent, can also actively participate in certain cyclization and rearrangement reactions. organic-chemistry.org For instance, [3+2]-annulation reactions involving nitroalkenes are a known method for synthesizing five-membered nitrogen heterocycles. chim.itresearchgate.net Additionally, cascade rearrangements where the nitro group participates in the reaction sequence have been reported for the synthesis of other thiadiazole isomers. organic-chemistry.org

Despite these possibilities, a thorough search of published chemical literature indicates that specific studies detailing the use of this compound in annulation or rearrangement reactions have not been reported. The potential for this compound to serve as a building block for more complex fused heterocyclic systems remains an unexplored area of its chemical reactivity. Research in this domain would be required to establish viable reaction pathways and characterize the resulting molecular architectures.

Mechanistic and Kinetic Investigations

Elucidation of Reaction Pathways for Functional Group Transformations

Currently, there is a lack of published research that specifically delineates the reaction pathways for functional group transformations originating from 3-(Bromomethyl)-5-nitro-1,2-thiazole. The bromomethyl group at the 3-position is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions (SN1, SN2, or borderline mechanisms) with a wide range of nucleophiles. These could include amines, thiols, alcohols, and carbanions, leading to the introduction of diverse functionalities. The electron-withdrawing nature of the 5-nitro group would likely influence the reactivity of the thiazole (B1198619) ring and the adjacent bromomethyl group, potentially affecting reaction rates and regioselectivity. However, without experimental or computational studies, the precise pathways, including the potential for competing reactions or rearrangements, have not been established.

Kinetic Studies of Key Derivatization Reactions

A thorough search of scientific databases reveals no specific kinetic data for the derivatization reactions of this compound. Kinetic studies are crucial for understanding reaction mechanisms and for optimizing reaction conditions. Such studies would involve measuring reaction rates under varying conditions of temperature, concentration, and solvent polarity to determine rate laws, activation parameters (such as activation energy, Ea, and the pre-exponential factor, A), and to infer the nature of the rate-determining step. The absence of this data precludes a quantitative discussion of the factors governing the speed and efficiency of its chemical transformations.

Investigation of Intermediates and Transition States

The investigation of reactive intermediates and transition states is fundamental to a deep understanding of a reaction mechanism. For reactions involving this compound, one might hypothesize the formation of carbocation intermediates in SN1-type reactions or the involvement of pentacoordinate carbon transition states in SN2 reactions. The stability of such intermediates and the energy of the transition states would be significantly modulated by the electronic properties of the 5-nitro-1,2-thiazole ring system. Techniques such as spectroscopy (NMR, IR) under cryogenic conditions, trapping experiments, and computational chemistry (e.g., Density Functional Theory calculations) are powerful tools for characterizing these fleeting species. However, at present, no such studies have been reported for this specific compound. Research in this area would be invaluable for predicting its reactivity and for the rational design of new synthetic methodologies.

Computational and Theoretical Studies of 3 Bromomethyl 5 Nitro 1,2 Thiazole Systems

Quantum Chemical Calculations for Electronic Structure Analysis

No published studies were found that detail quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to analyze the electronic structure, molecular orbitals (HOMO/LUMO), or electrostatic potential maps specifically for 3-(Bromomethyl)-5-nitro-1,2-thiazole.

Molecular Dynamics Simulations for Conformational Analysis

There is no available research detailing the use of molecular dynamics (MD) simulations to study the conformational landscape, flexibility, or intermolecular interactions of this compound.

Prediction of Reactivity Profiles and Selectivity

No theoretical investigations predicting the reactivity profiles, electrophilic/nucleophilic sites, or reaction selectivity for this compound have been published.

Conceptual Density Functional Theory (DFT) Applications

Applications of conceptual DFT to calculate global and local reactivity descriptors (e.g., chemical potential, hardness, softness, Fukui functions) for this compound are not present in the available literature.

Due to the absence of specific research on this compound, the creation of an article with the requested detailed scientific content and data tables is not possible at this time.

Future Perspectives and Research Challenges

Development of Novel and Efficient Synthetic Routes

The demand for structurally diverse thiazole (B1198619) derivatives for various applications necessitates the development of more efficient, sustainable, and versatile synthetic strategies. nih.govresearchgate.net Current synthetic methods often rely on traditional approaches that may involve harsh conditions or generate significant waste. nih.gov Future research will likely focus on "green chemistry" principles to synthesize 3-(bromomethyl)-5-nitro-1,2-thiazole and its derivatives.

Key areas of development include:

Innovative Catalysis: Employing novel, non-toxic catalysts to improve reaction yields and reduce environmental impact. nih.gov

Alternative Energy Sources: Utilizing methods like microwave irradiation and ultrasound synthesis to accelerate reactions and improve energy efficiency. nih.gov

Sustainable Solvents: Shifting towards the use of green solvents to minimize the environmental footprint of synthetic processes. nih.gov

Mechanochemistry: Exploring solvent-free or low-solvent mechanochemical methods which offer advantages in scalability and simplified purification. nih.gov

These modern approaches promise not only to streamline the synthesis of the target compound but also to facilitate the creation of a wider array of derivatives with enhanced biological activities. nih.gov

Exploration of Unconventional Reactivity Patterns

The unique arrangement of a reactive bromomethyl group, a nitro group, and the thiazole heterocycle suggests that this compound may exhibit novel and underexplored reactivity. Future investigations will likely probe these unconventional reaction pathways to expand its synthetic utility.

A key research direction is the investigation of anchimeric assistance from the thiazole ring's sulfur or nitrogen atoms, which could lead to unusual outcomes in nucleophilic substitution reactions. For instance, studies on the related 2-bromomethyl-1,3-thiaselenole have revealed unprecedented reaction pathways involving seleniranium intermediates, leading to ring-opening, rearrangement, and the formation of unexpected heterocyclic systems. nih.gov Similar intramolecular participation could be exploited in this compound to generate complex, polycyclic structures that are otherwise difficult to access. This exploration could uncover new synthetic transformations and provide access to novel molecular scaffolds.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity for the production and derivatization of this compound. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved heat and mass transfer, and greater scalability. nih.govmdpi.com

The application of automated flow microreactors has already been successful in the multistep synthesis of other complex thiazole-containing molecules, enabling rapid production without the isolation of intermediates. nih.gov This approach is particularly advantageous for handling potentially hazardous reagents or unstable intermediates, which can be generated and consumed in situ. uc.pt By integrating flow synthesis with automated workup and purification techniques, researchers can accelerate the generation of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. nih.govuc.pt

Application of Machine Learning for Reaction Prediction and Optimization

Machine learning (ML) is rapidly emerging as a powerful tool in chemical synthesis, capable of predicting reaction outcomes and optimizing experimental conditions. beilstein-journals.orgrsc.org The application of ML algorithms to the synthesis and derivatization of this compound could significantly accelerate research and development.

Future applications in this area include:

Reaction Condition Optimization: ML models can be trained on large datasets of chemical reactions to predict the optimal catalysts, solvents, and reagents for a given transformation, thereby maximizing yield and minimizing byproducts. beilstein-journals.org

Predicting Reactivity: By analyzing molecular features, ML can forecast the reactivity of different sites on the this compound scaffold, guiding the design of new reactions. cmu.edunih.gov

Novel Pathway Discovery: ML-based retrosynthesis tools can suggest new and more efficient synthetic routes to the target compound and its derivatives, potentially uncovering pathways that a human chemist might overlook. beilstein-journals.org

The development of robust ML models, powered by high-quality experimental data, will be crucial for realizing the full potential of this technology in the synthesis and application of complex heterocyclic compounds. beilstein-journals.orgcmu.edu

| Technology | Potential Application for this compound | Key Benefits |

| Flow Chemistry | Automated, multi-step synthesis and derivatization. | Enhanced safety, scalability, precise control, rapid library synthesis. nih.govmdpi.com |

| Machine Learning | Prediction of optimal reaction conditions, yields, and novel synthetic pathways. | Accelerated optimization, reduced experimentation, discovery of new reactions. beilstein-journals.orgrsc.org |

| Green Synthesis | Use of sustainable catalysts, solvents, and energy sources. | Reduced environmental impact, improved cost-effectiveness, increased safety. nih.gov |

Design of Next-Generation Complex Molecular Scaffolds

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically approved drugs with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. frontiersin.orgnih.govwjrr.orgjpionline.org The functional handles on this compound make it an ideal starting point for the design and synthesis of next-generation complex molecular scaffolds.

The reactive bromomethyl group allows for straightforward coupling with various nucleophiles, enabling the construction of larger, more complex molecules. Researchers have successfully used similar strategies to synthesize novel thiazole-based derivatives as multi-targeted inhibitors for cancer therapy or as potent antimicrobial agents. frontiersin.orgnih.govnih.gov The nitro group can be reduced to an amine, providing another point for diversification, or it can be used to modulate the electronic properties of the molecule. By strategically combining the this compound core with other pharmacophores, chemists can develop novel hybrid molecules with unique and potentially synergistic biological activities. nih.govmdpi.com This positions the compound as a key building block in the ongoing quest for new therapeutic agents and functional materials. frontiersin.orgfrontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(Bromomethyl)-5-nitro-1,2-thiazole, and what are their comparative advantages?

- Methodological Answer : A common approach involves alkylation reactions using bromomethyl precursors. For example, paramagnetic allylic bromides (e.g., 3-(bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy) can react with nitro-substituted heterocycles in acetonitrile under reflux, achieving moderate yields (50-65%) . Alternative routes may utilize nucleophilic substitution on pre-functionalized thiazole cores. Key parameters include solvent choice (polar aprotic solvents enhance reactivity) and temperature control to minimize side reactions like hydrolysis of the bromomethyl group.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:

- NMR : Analyze and spectra to confirm the bromomethyl (-CHBr) and nitro (-NO) groups. Discrepancies in peak splitting may indicate impurities.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine.

- X-ray Crystallography : Resolve crystal structures to verify bond lengths and angles, particularly for the thiazole ring and substituents .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the product versus byproducts.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates brominated intermediates from nitro-containing derivatives. Monitor fractions via TLC (R ~0.4 in 1:1 hexane/ethyl acetate) .

Advanced Research Questions

Q. How do substituent effects on the thiazole ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the bromomethyl site, facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from bulky substituents (e.g., 2-bromophenyl groups) can reduce yields. Optimize using Pd(PPh) (2 mol%) and KCO in DMF at 80°C, achieving ~70% conversion . Contrast with Stille couplings using trimethyltin reagents, which may require lower temperatures to prevent debromination.

Q. What computational methods are suitable for predicting the electronic properties and stability of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (HOMO-LUMO gaps) and assess charge distribution. The nitro group lowers LUMO energy (-2.1 eV), enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or THF to predict aggregation tendencies.

- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) by aligning the bromomethyl group in hydrophobic pockets .

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Methodological Answer : Conflicting reports may arise from differing analytical conditions. Conduct differential scanning calorimetry (DSC) under nitrogen to measure decomposition onset (typically 180-200°C). Compare with thermogravimetric analysis (TGA) to distinguish melt (82.5-85°C) from degradation events. Contradictions may stem from impurities or polymorphic forms; use powder XRD to identify crystalline phases .

Q. What strategies mitigate challenges in synthesizing derivatives with dual functional groups (e.g., bromomethyl and nitro)?

- Methodological Answer : Sequential functionalization avoids interference:

Introduce the nitro group via nitration of 3-bromomethylthiazole using HNO/HSO at 0°C (prevents over-nitration).

Protect the bromomethyl group with trimethylsilyl chloride during subsequent reactions.

- Yield Optimization : Monitor reaction progress via in-situ IR to detect NO stretching (~1520 cm) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.